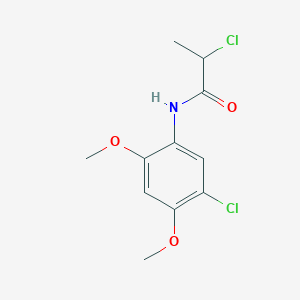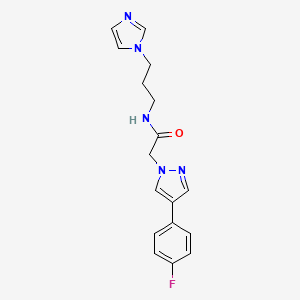
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CDP-323, and it has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the inhibition of T cell activity. Specifically, it inhibits the activity of the enzyme diacylglycerol kinase (DGK), which is involved in the signaling pathway that leads to T cell activation. By inhibiting DGK, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide can reduce the activity of T cells and the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide include the inhibition of T cell activity, the induction of apoptosis in cancer cells, and the reduction of symptoms in autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its ability to inhibit T cell activity. This can be useful in studying the immune response and autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in lab experiments.
One limitation of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its specificity for DGK. While this specificity can be useful in studying the immune response, it may limit the compound's usefulness in other areas of research.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide. One area of research is the development of more potent and selective DGK inhibitors. These inhibitors could be used to study the role of DGK in various diseases and to develop new treatments.
Another area of research is the use of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in combination with other drugs. The compound has been shown to enhance the efficacy of certain chemotherapy drugs in treating cancer. Further research could explore the potential of combining 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide with other drugs to develop more effective treatments for cancer.
Conclusion:
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. Its mechanism of action involves the inhibition of T cell activity, and it has been shown to have low toxicity in animal studies. While it has limitations in its specificity for DGK, it has potential for use in lab experiments and future research.
Synthesemethoden
The synthesis of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the reaction between 5-chloro-2,4-dimethoxybenzoyl chloride and 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. It has been shown to inhibit the activity of T cells, which play a crucial role in the immune response. This inhibition can help to reduce the symptoms of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In addition, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has also been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNJZYSUKFIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)

![N-(3-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2910477.png)

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)


![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)



![2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B2910492.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)